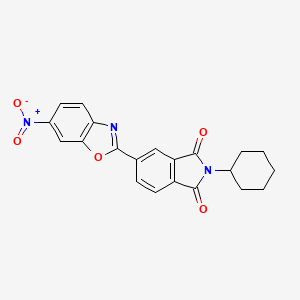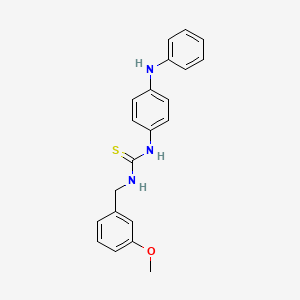![molecular formula C17H19N3O2 B4755178 N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4755178.png)
N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide
Descripción general
Descripción
N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide, commonly known as BAN or BAY 41-2272, is a chemical compound with potential therapeutic applications in various fields of medicine. It was first synthesized in 1999 by the pharmaceutical company Bayer AG. BAN belongs to the class of compounds known as nitric oxide (NO) donors, which have been shown to have a variety of biological effects.
Mecanismo De Acción
BAN works by releasing N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide, which is a potent vasodilator and signaling molecule. N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide activates the enzyme guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to a variety of downstream effects such as vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects
BAN has been shown to have a variety of biochemical and physiological effects. It has been shown to increase blood flow to the heart and other organs, which can be useful in the treatment of cardiovascular diseases. BAN has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BAN has been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BAN is that it is a potent N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide donor, which makes it useful in a variety of experimental settings. Additionally, BAN can be synthesized relatively easily and yields high purity product. However, one limitation of BAN is that it can be unstable in certain conditions, which can affect its potency and efficacy.
Direcciones Futuras
There are several future directions for the study of BAN. One potential direction is the development of new formulations of BAN that are more stable and have improved pharmacokinetics. Additionally, BAN could be studied further for its potential applications in the treatment of cancer and inflammatory diseases. Finally, the mechanism of action of BAN could be further elucidated to better understand its downstream effects and potential therapeutic applications.
Aplicaciones Científicas De Investigación
BAN has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have vasodilatory effects, which make it useful in the treatment of cardiovascular diseases such as hypertension and angina. BAN has also been shown to have anti-inflammatory and anti-tumor properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-10-19-17(22)14-6-4-5-7-15(14)20-16(21)13-8-11-18-12-9-13/h4-9,11-12H,2-3,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCULXWCPBHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {3-(4-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4755096.png)
![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4755097.png)
![2-{4-[2-(2-chloro-5-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4755100.png)

![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4755107.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea](/img/structure/B4755109.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4755113.png)
![methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4755129.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4755130.png)

![N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4755159.png)
![N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B4755163.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4755199.png)
![2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4755208.png)